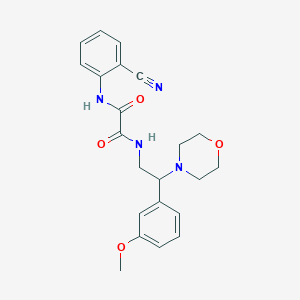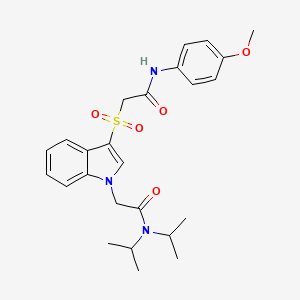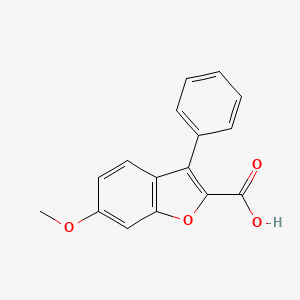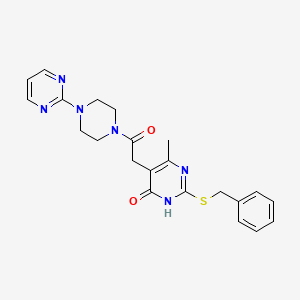
2-(benzylthio)-6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class. This compound exhibits significant pharmacological properties, making it an intriguing subject for scientific investigation. Its unique structure allows it to interact with various biological targets, leading to diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(benzylthio)-6-methyl-5-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the formation of the pyrimidinone core. This process involves:
Step 1: : Nucleophilic substitution reaction between 2-chloro-6-methylpyrimidine and benzylthiol to introduce the benzylthio group.
Step 2: : Condensation reaction with ethyl acetoacetate to form the 5-positioned ethyl ketone.
Step 3: : Cyclization and functionalization to introduce the pyrimidin-2-yl piperazine moiety at the 4-position.
Industrial Production Methods: : For large-scale production, the process is optimized for higher yields and purity. Industrial methods often use automated reactors, precise temperature control, and continuous flow techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thioether group, converting it to a sulfoxide or sulfone.
Reduction: : Reduction reactions can target the oxo group, potentially converting it into an alcohol.
Substitution: : The benzylthio group can be replaced via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents like sodium borohydride or lithium aluminium hydride.
Substituents for nucleophilic substitutions typically include halides or organometallic reagents.
Major Products
Sulfoxides and sulfones from oxidation.
Alcohols from reduction.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
In Chemistry
Used as a precursor for the synthesis of other complex organic compounds.
Investigated for its ability to act as a catalyst in specific organic reactions.
In Biology
Studied for its inhibitory effects on certain enzymes and receptors, making it a candidate for enzyme inhibition studies.
In Medicine
Explored as a potential therapeutic agent due to its activity against certain biological targets.
May possess anti-inflammatory, anti-cancer, or antimicrobial properties.
In Industry
Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. Its mechanism of action involves:
Molecular Targets: : It may inhibit enzyme activity by binding to the active site, preventing substrate binding or catalysis.
Pathways Involved: : The compound can modulate signaling pathways, altering cellular responses and biochemical cascades.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-6-methylpyrimidin-4(3H)-one: : Lacks the extended functional groups but shares the pyrimidinone core.
6-methyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)pyrimidin-4(3H)-one: : Lacks the benzylthio group but has similar substitution patterns.
Uniqueness
The combination of the benzylthio, pyrimidin-2-yl piperazine, and methyl groups provides unique binding capabilities and reactivity.
These structural features contribute to its diverse range of applications and distinct pharmacological profile.
Properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-5-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c1-16-18(20(30)26-22(25-16)31-15-17-6-3-2-4-7-17)14-19(29)27-10-12-28(13-11-27)21-23-8-5-9-24-21/h2-9H,10-15H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJXYWODXMFTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2851408.png)
![7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2851409.png)
![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2851411.png)

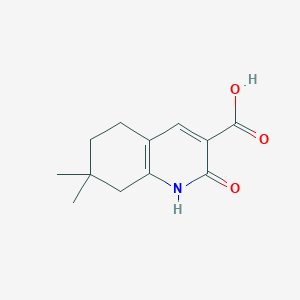
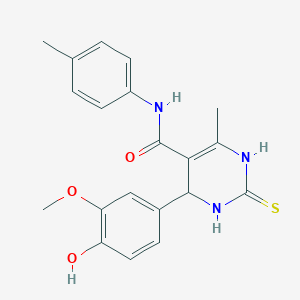

![N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide](/img/structure/B2851416.png)

![Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2851423.png)
